Thiazole
Overview
Description
Synthesis Analysis
The synthesis of thiazoles and their derivatives is a critical area of research, with methodologies ranging from classical reactions to novel, efficient strategies. For example, the biosynthesis of the thiazole phosphate moiety of thiamin involves an Amadori-type rearrangement catalyzed by thiazole synthase, highlighting a biochemical pathway for thiazole formation in nature (Dorrestein et al., 2004). Additionally, synthetic approaches have evolved to include the direct arylation of thiazole derivatives, allowing for regioselective synthesis of complex materials with significant optical properties (Chávez et al., 2014).
Molecular Structure Analysis
Thiazoles exhibit a planar molecular structure, which contributes to their ability to participate in π-conjugation and interact with a variety of biological targets. This planarity is crucial for the electronic properties of thiazole-containing molecules, influencing their photophysical behavior and reactivity. The orientation of substituents on the thiazole ring can significantly affect the material's conjugation properties and, by extension, its optical and electronic characteristics.
Chemical Reactions and Properties
Thiazoles undergo a range of chemical reactions, reflective of their versatile chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, facilitating the introduction of diverse functional groups. The sulfur and nitrogen atoms in the thiazole ring can act as coordination sites for metals, enabling the construction of metal-organic frameworks and coordination complexes with varied applications.
Physical Properties Analysis
The physical properties of thiazoles, such as melting points, boiling points, and solubility, are influenced by their molecular structure and substituents. Thiazoles typically exhibit moderate solubility in common organic solvents and water, which can be adjusted through functionalization. Their stability and volatility vary with the nature of the substituents, impacting their practical applications in synthesis and industry.
Chemical Properties Analysis
Thiazoles are characterized by their aromaticity, contributing to their stability and reactivity. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic attack, while the presence of heteroatoms allows for diverse interactions in biological systems. Thiazoles' chemical properties are exploited in the design of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Antibacterial and Antioxidant Activities
- Scientific Field : Pharmacology .
- Summary of Application : Thiazole-based Schiff base compounds have significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize thiazole-based Schiff base compounds .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
Biological Evaluation
- Scientific Field : Biochemistry .
- Summary of Application : Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
- Methods of Application : Synthesis of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems .
- Results : Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Disease Management
- Scientific Field : Medicine .
- Summary of Application : Thiazole derivatives are being explored for their potential in managing diseases such as diabetes, inflammation, and various types of cancer .
- Results : Thiazole derivatives are also being explored for their potential as antiviral agents, including against diseases such as COVID-19 .
Anticancer Applications
- Scientific Field : Oncology .
- Summary of Application : Thiazole derivatives and its reduced forms have been increased much by their recent applications as anticancer .
Industrial Applications
- Scientific Field : Industrial Chemistry .
- Summary of Application : Thiazole-derived compounds have a lot of applications in agriculture, cosmetics, catalysis, light harvesting, mass manufacture of light-emitting diodes (LEDs), photochromes and molecular switches as well as nonlinear optical materials .
Synthesis of Dyes and Chemicals
- Scientific Field : Organic Chemistry .
- Summary of Application : Thiazoles are prominent in the synthesis of dyes, such as Thioflavin T, and chemicals used in photography .
Fluorescent Sensing of Biomolecules and Ions
- Scientific Field : Biochemistry .
- Summary of Application : Thiazole Orange has been used in fluorescent sensing of biomolecules and ions. It has a low fluorescence background signal and remarkable ‘turn-on’ fluorescence response, controlled only by its intramolecular torsional movement .
- Methods of Application : Thiazole Orange has been used to develop numerous molecular probes to sense a variety of biomolecules and metal ions .
- Results : The development of Thiazole Orange-based sensors has led to the monitoring of a collection of biomolecules .
Green Synthetic Strategies
- Scientific Field : Green Chemistry .
- Summary of Application : Green chemistry approaches like use of green solvents, green catalysts, green reagents, phase-transfer catalysts, solid support synthesis, and microwave irradiation-based synthesis provide an environmentally friendly and safe platform for the synthesis of various heterocyclic compounds such as thiazoles .
Antiprotozoal Activity
- Scientific Field : Pharmacology .
- Summary of Application : Thiazole and bisthiazole derivatives have been reported to possess antiprotozoal activity .
Fluorescent Sensing of Biomolecules and Ions
- Scientific Field : Biochemistry .
- Summary of Application : Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response, being controlled only by its intramolecular torsional movement .
- Methods of Application : Thiazole Orange has been used to develop numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions .
- Results : The development of Thiazole Orange-based sensors has led to the monitoring of a collection of biomolecules .
properties
IUPAC Name |
1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWLAAWBMGSTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS | |
Record name | THIAZOLE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059776 | |
Record name | Thiazole | |
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Molecular Weight |
85.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992), Colorless or light yellow liquid with a foul characteristic odor; [Merck Index] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Liquid, Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note | |
Record name | THIAZOLE | |
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Record name | Thiazole | |
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Record name | Thiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
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Record name | Thiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
242.2 °F at 760 mmHg (NTP, 1992), 115.00 to 118.00 °C. @ 760.00 mm Hg | |
Record name | THIAZOLE | |
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Record name | Thiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
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Solubility |
Slightly soluble (NTP, 1992), Slightly soluble in water; Soluble in ether, Miscible at room temperature (in ethanol) | |
Record name | THIAZOLE | |
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Record name | Thiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1998 (NTP, 1992) - Denser than water; will sink, 1.198-1.202 | |
Record name | THIAZOLE | |
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Record name | Thiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/965/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Thiazole | |
CAS RN |
288-47-1 | |
Record name | THIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21100 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiazole | |
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Record name | Thiazole | |
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Record name | Thiazole | |
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Record name | Thiazole | |
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Record name | Thiazole | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.475 | |
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Record name | THIAZOLE | |
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Record name | Thiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029713 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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